2-Pyrimidinyl piperazine

説明

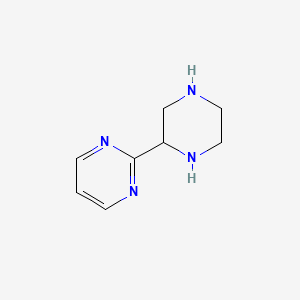

1-(2-Pyrimidinyl)piperazine (1-PP) is a heterocyclic compound characterized by a pyrimidine ring attached to a piperazine moiety via a nitrogen atom. It is a well-documented metabolite of psychoactive drugs such as buspirone, gepirone, and ipsapirone, formed via cytochrome P450-mediated metabolism . 1-PP exhibits affinity for serotonin (5-HT) receptors, particularly 5-HT1A, and modulates antidepressant-like effects in preclinical models . Its pharmacokinetic profile includes rapid absorption and metabolism by CYP2D6 to 5-hydroxy-1-PP, a pathway critical for its clearance in humans .

特性

分子式 |

C8H12N4 |

|---|---|

分子量 |

164.21 g/mol |

IUPAC名 |

2-piperazin-2-ylpyrimidine |

InChI |

InChI=1S/C8H12N4/c1-2-11-8(12-3-1)7-6-9-4-5-10-7/h1-3,7,9-10H,4-6H2 |

InChIキー |

GKEDZBGZXKTTDZ-UHFFFAOYSA-N |

正規SMILES |

C1CNC(CN1)C2=NC=CC=N2 |

製品の起源 |

United States |

科学的研究の応用

Pharmacological Properties

1-(2-Pyrimidinyl)-piperazine is primarily recognized for its role as an active metabolite of anxiolytic agents such as buspirone and tandospirone. Its pharmacological effects are largely attributed to its interaction with neurotransmitter systems, particularly involving serotonin and norepinephrine.

Scientific Research Applications

The applications of 1-(2-pyrimidinyl)-piperazine span various fields within pharmacology and neuroscience:

Neuropharmacology Studies

Research has demonstrated that 1-(2-pyrimidinyl)-piperazine can influence the firing activity of norepinephrine neurons in the locus coeruleus, a key area in the brain involved in stress response and arousal. Studies indicate that it can reverse the effects of alpha-2 adrenergic agonists like clonidine, suggesting potential therapeutic uses in managing depression and anxiety disorders .

Drug Metabolism Studies

As a metabolite of buspirone, 1-(2-pyrimidinyl)-piperazine is frequently studied to understand drug metabolism pathways. It has been identified as a significant component in both human and animal models following administration of buspirone, with implications for understanding individual variability in drug response due to polymorphisms in metabolic enzymes like CYP2D6 .

Behavioral Pharmacology

Behavioral studies have utilized 1-(2-pyrimidinyl)-piperazine to assess its effects on anxiety-like behaviors in animal models. Research indicates that while it may not reverse certain learned helplessness behaviors alone, it can modulate the effects of other serotonergic agents when combined . This suggests its potential role in enhancing therapeutic outcomes when used alongside other psychotropic medications.

Case Studies

Several case studies highlight the relevance of 1-(2-pyrimidinyl)-piperazine in clinical settings:

- Buspirone Efficacy : A study demonstrated that the anxiolytic effects of buspirone are significantly influenced by the levels of 1-(2-pyrimidinyl)-piperazine present in plasma. Higher concentrations were associated with improved anxiolytic responses, indicating that this metabolite may enhance the clinical efficacy of buspirone .

- Long-term Treatment Effects : In long-term treatment scenarios with tandospirone, it was observed that while the responsiveness of norepinephrine neurons decreased, the overall firing frequency remained stable. This highlights the complex interactions between chronic drug administration and neurotransmitter systems mediated by metabolites like 1-(2-pyrimidinyl)-piperazine .

類似化合物との比較

Comparison with Structurally Similar Piperazine Derivatives

Structural Modifications and Receptor Selectivity

1-PP differs from other piperazine derivatives in the nature of its aromatic substituent (pyrimidine vs. phenyl, pyridyl, or benzyl groups). Key comparisons include:

- SAR Insights : The pyrimidine ring in 1-PP enhances 5-HT1A selectivity compared to pyridyl or phenyl substituents, which favor 5-HT2 or dopaminergic activity .

Pharmacological Activity

- 1-PP : Demonstrates biphasic effects in depression models (e.g., learned helplessness), potentiating 5-HT1A agonists at low doses but antagonizing them at higher doses .

- TFMPP and mCPP : Primarily act as 5-HT2C agonists, inducing hallucinations and anxiety, contrasting with 1-PP’s antidepressant-like profile .

- BZP : Acts as a dopamine reuptake inhibitor, mimicking amphetamine’s stimulant effects .

Metabolic Pathways

- 1-PP : Metabolized by CYP2D6 to 5-hydroxy-1-PP, a pathway absent in most phenyl/benzylpiperazines .

- BZP/TFMPP : Undergo N-dealkylation and hydroxylation via CYP3A4/2D6, producing inactive metabolites .

Analytical and Toxicological Considerations

- Detection : 1-PP is quantified in plasma via HPLC-MS/MS (LLOQ: 0.20 ng/mL), whereas abused piperazines (e.g., BZP) require LC-DAD/LC-MS for differentiation due to structural similarities .

- Toxicity : 1-PP exhibits low cytotoxicity compared to designer piperazines, which show hepatotoxicity and neurotoxicity .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 2-pyrimidinyl piperazine (1-PP) in biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) with electrochemical detection and capillary gas chromatography-mass spectrometry (GC-MS) are widely validated for 1-PP quantification in plasma, urine, and brain tissue. For example:

- HPLC with coulometric detection achieves a limit of detection (LOD) of 1 ng/mL in human plasma .

- GC-MS offers high sensitivity (LOD: 0.5 ng/mL) and specificity for simultaneous analysis of 1-PP and its parent drug (e.g., buspirone) in complex matrices .

Q. How is 1-PP synthesized, and what are its primary structural features?

- Methodological Answer : 1-PP is synthesized via nucleophilic substitution between piperazine and 2-chloropyrimidine under reflux in ethanol. Structural confirmation relies on NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry. The pyrimidine ring at position 2 of piperazine is critical for receptor interactions .

Q. What is the pharmacological significance of 1-PP as a metabolite?

- Methodological Answer : 1-PP is the major active metabolite of anxiolytics like buspirone and tandospirone. It exhibits α2-adrenoceptor antagonism (Ki = 12 nM) and modulates serotonin (5-HT1A) and dopamine pathways in vivo. Studies use microdialysis in rat brains to measure extracellular monoamine levels post-administration .

Advanced Research Questions

Q. How do structural modifications to 1-PP influence 5-HT1A receptor affinity?

- Experimental Design :

- Synthesize derivatives with substituents on the pyrimidine ring (e.g., nitro, methoxy groups) or piperazine N4 position.

- Assess binding affinity via radioligand displacement assays (e.g., [³H]-8-OH-DPAT for 5-HT1A).

- Key Finding : Adding an ortho-methoxyphenyl group to N4 increases 5-HT1A affinity (Ki = 0.8 nM vs. 12 nM for 1-PP) .

Q. How to resolve contradictions in 1-PP’s effects on noradrenaline release?

- Data Contradiction Analysis :

- Study A : 1-PP increases noradrenaline release in rat hypothalamus via α2-adrenoceptor blockade .

- Study B : No significant effect on cortical noradrenaline at therapeutic doses .

Q. What experimental strategies optimize 1-PP detection in pharmacokinetic studies?

- Methodological Answer :

- Sample Prep : Solid-phase extraction (C18 columns) improves recovery from plasma by removing matrix interferents .

- Chromatography : Use reverse-phase C18 columns with mobile phases (e.g., acetonitrile:phosphate buffer, pH 3.0) for peak resolution .

- Validation : Include stability tests under freeze-thaw cycles and long-term storage (-80°C) .

Q. How does 1-PP’s metabolic pathway vary across species?

- Experimental Design :

- Administer radiolabeled ¹⁴C-1-PP to rats and humans.

- Analyze urine/metabolites via LC-MS/MS.

- Key Finding : Rats exhibit faster hepatic clearance (t½ = 1.2 hr) than humans (t½ = 4.5 hr) due to CYP3A4 polymorphism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。